Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester

Description

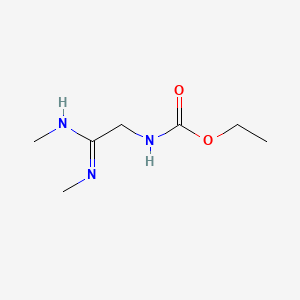

The compound Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester is a substituted carbamate characterized by an ethyl ester backbone, a dimethylated aminoiminomethyl group, and a carbamic acid moiety. The aminoiminomethyl (guanidine-like) substituent may enhance hydrogen-bonding capacity, influencing solubility and target binding .

Properties

CAS No. |

67550-70-3 |

|---|---|

Molecular Formula |

C7H15N3O2 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl N-[2-(methylamino)-2-methyliminoethyl]carbamate |

InChI |

InChI=1S/C7H15N3O2/c1-4-12-7(11)10-5-6(8-2)9-3/h4-5H2,1-3H3,(H,8,9)(H,10,11) |

InChI Key |

ZYYMSGZAJCHIJT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCC(=NC)NC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes for Carbamate Esters

Carbamate esters can be synthesized through several well-established methods:

Alcoholysis of Carbamoyl Chlorides: Reaction of carbamoyl chlorides with alcohols produces carbamate esters with the release of hydrochloric acid.

$$

\text{R}2\text{NC(O)Cl} + \text{R'}\text{OH} \rightarrow \text{R}2\text{NCO}_2\text{R'} + \text{HCl}

$$Reaction of Chloroformates with Amines: Chloroformates react with amines to form carbamate esters.

$$

\text{R'}\text{OC(O)Cl} + \text{R}2\text{NH} \rightarrow \text{R}2\text{NCO}_2\text{R'} + \text{HCl}

$$Curtius Rearrangement Followed by Alcohol Reaction: Isocyanates formed by Curtius rearrangement react with alcohols to yield carbamates.

$$

\text{RCON}3 \rightarrow \text{RNCO} + \text{N}2

$$

$$

\text{RNCO} + \text{R'}\text{OH} \rightarrow \text{RNHCO}_2\text{R'}

$$

These methods are foundational for synthesizing carbamate esters, including the dimethyl and ethyl ester derivatives of carbamic acid.

Specific Process for Preparation of Carbamic Acid Ester Derivatives (Patent EP1669346A1)

A notable process described for carbamic acid ester derivatives involves the reaction of carbamic ester compounds with carbon monoxide and water in the presence of catalysts such as bis(triphenylphosphine)palladium dichloride and triphenylphosphine. This method is conducted under pressurized carbon monoxide and elevated temperature in an autoclave, enabling the formation of carbamate esters with good selectivity.

-

- Catalyst: Bis(triphenylphosphine)palladium dichloride and triphenylphosphine

- Temperature: Approximately 115°C

- Pressure: Initially 2 bar CO, then increased to 8 bar

- Medium: Oxygen-free aqueous potassium carbonate solution

-

- High selectivity for carbamate esters

- Avoids isomeric impurities by starting from isomerically pure amines (e.g., p-toluidine)

- Suitable for producing pharmaceutical intermediates

Carbonylation of Amines Using Carbamates as Carbonyl Sources (Recent Catalytic Methods)

Recent research has focused on catalytic carbonylation of diamines using carbamates as carbonyl sources to synthesize carbamate derivatives efficiently:

- Catalyst: Silanol-rich MCM-41 mesoporous silica catalyst

- Substrates: 1,6-Hexanediamine and methyl carbamate or ethyl carbamate

-

- Temperature: 190°C

- Molar ratio (Diamine : Carbamate : Methanol): 1:6:50

- Catalyst loading: 10 wt%

- Reaction time: 3 hours

-

- High conversion of diamine (100%)

- High yields of carbamate products (up to 92.6%)

- Catalyst stability tested over multiple cycles, with some activity loss due to surface silanol group depletion and carbon deposition

-

- Effective for aliphatic and alicyclic dicarbamates

- Aromatic amines showed lower yields due to electronic effects

-

- N2 adsorption/desorption

- SEM (Scanning Electron Microscopy)

- XRD (X-ray Diffraction)

- NH3-TPD (Temperature-Programmed Desorption)

- $$^{1}$$H MAS NMR

This catalytic approach provides a green and efficient route to carbamate esters, including ethyl ester derivatives.

Data Tables Summarizing Key Preparation Methods

Research Outcomes and Analysis

The palladium-catalyzed carbonylation method provides a direct route to carbamate esters but suffers from moderate yields and requires careful control of reaction conditions to avoid isomeric impurities.

The MCM-41 catalyzed carbonylation method offers a high-yield, environmentally friendly approach, especially for aliphatic carbamates, with good catalyst recyclability and broad substrate applicability.

Multi-step esterification strategies involving amino acid derivatives and carbonate linkers enable the synthesis of carbamate esters with tailored biological properties, demonstrating the versatility of carbamate ester chemistry in drug design.

Chemical Reactions Analysis

Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

Structural Characteristics

The compound features multiple methyl groups and an ethyl ester, which enhances its solubility and reactivity. Its structure can be summarized as follows:

| Feature | Description |

|---|---|

| Functional Group | Carbamate |

| Substituents | Dimethyl and ethyl groups |

| Reactivity | Hydrolysis to form amine derivatives |

Pharmaceutical Applications

Carbamic acid derivatives are extensively studied for their pharmacological properties. They often serve as intermediates in the synthesis of various pharmaceutical agents. Research has indicated that these compounds can exhibit significant biological activities, including:

- Antineoplastic Properties : Some carbamates have been explored for their potential in cancer treatment due to their ability to inhibit tumor growth.

- Neurotransmitter Modulation : Compounds in this class can interact with neurotransmitter systems, influencing conditions like Alzheimer's disease through acetylcholinesterase inhibition.

Agrochemical Applications

Carbamic acid derivatives are also prominent in agricultural chemistry, particularly as pesticides. Their mechanisms of action often involve the inhibition of specific enzymes in pests, leading to neurotoxic effects. For instance:

- Insecticides : Carbamic acid derivatives have been developed as effective insecticides due to their ability to disrupt normal nervous system function in insects.

- Herbicides : Research is ongoing into the use of these compounds as selective herbicides that target specific plant species without affecting crops.

Synthetic Chemistry

The compound is utilized as a versatile reagent in organic synthesis. Its ability to undergo various reactions makes it a valuable tool for chemists:

- Protecting Groups : In peptide synthesis, carbamates serve as protecting groups for amines and amino acids, facilitating the selective modification of functional groups .

- Synthesis of Complex Molecules : The compound can be converted into more complex structures through hydrolysis or other chemical transformations, making it useful in drug discovery and development .

Case Study 1: Antineoplastic Activity

A study investigated the antitumor activity of carbamic acid derivatives against various cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, suggesting a pathway for developing new cancer therapeutics.

Case Study 2: Insecticidal Efficacy

Research conducted on the effectiveness of a specific carbamate as an insecticide revealed significant mortality rates in targeted pest populations. The study highlighted the compound's mechanism of action through acetylcholinesterase inhibition, confirming its potential as a neurotoxic agent against pests.

Mechanism of Action

The mechanism of action of carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to different effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, applications, and key properties of Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester with analogous carbamate derivatives:

Structural and Functional Insights:

Dimethylation likely increases lipophilicity, altering pharmacokinetics (e.g., blood-brain barrier penetration) relative to polar analogs like Retigabine .

Applications: While Retigabine and Fenoxycarb have well-defined roles (anticonvulsant and insecticide, respectively), the target compound’s applications remain speculative.

Research Findings and Mechanistic Data

- Metabolic Stability: Ethyl carbamates with bulky substituents (e.g., Fenoxycarb) exhibit slower hepatic degradation compared to urethane, suggesting the target compound’s dimethyl group may enhance metabolic stability .

- Receptor Interactions: Retigabine’s efficacy as a KCNQ channel activator underscores the role of carbamate substituents in modulating ion channels. The aminoiminomethyl group in the target compound could similarly influence receptor binding .

- Synthetic Accessibility : Derivatives like SoRI-6238 are synthesized via condensation reactions, indicating feasible routes for producing the target compound using analogous methods .

Biological Activity

Carbamic acid, (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester, commonly referred to as a carbamate derivative, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Overview of Carbamate Derivatives

Carbamates are characterized by the presence of a carbamate functional group, which consists of a carbonyl group attached to a nitrogen atom that is also bonded to an alkoxy or aryloxy group. The specific compound in focus contains multiple methyl groups and an ethyl ester, which contribute to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

Biological Activity

The biological activity of carbamic acid derivatives, including the compound , is influenced by their structural characteristics and substituents. Here are some key findings regarding its biological activity:

- Pharmacological Properties : Many carbamates exhibit significant pharmacological properties. They have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to neurotoxic effects, particularly in insects, making them useful as pesticides .

- Anticancer Activity : Some studies suggest that modifications to the carbamate structure can enhance anticancer properties. For instance, certain carbamate derivatives have shown increased potency against cancer cell lines compared to their parent compounds .

- Antimicrobial Effects : Research indicates that carbamates may possess antibacterial and antifungal activities. For example, specific derivatives have been identified as effective against various bacterial strains and fungi .

The mechanisms through which carbamic acid derivatives exert their biological effects include:

- Enzyme Inhibition : The ability to inhibit AChE is one of the most studied mechanisms. This inhibition leads to an accumulation of acetylcholine at synaptic clefts, affecting neuronal signaling .

- Hydrolysis Pathways : Carbamates undergo hydrolysis in physiological conditions, which can lead to the formation of biologically active amines or alcohols. This property allows them to act as prodrugs, enhancing the bioavailability of the active compounds .

Synthesis

The synthesis of this compound can be achieved through various methods:

- Direct Esterification : Reacting carbamic acid with alcohols under acidic conditions.

- Nucleophilic Substitution : Utilizing amines and alkylating agents to introduce substituents on the nitrogen atom.

These synthetic routes are crucial for developing derivatives with enhanced biological activities.

1. Inhibition of Acetylcholinesterase

A study highlighted that specific carbamate derivatives significantly inhibited AChE activity in vitro. The results showed a dose-dependent relationship between concentration and enzyme inhibition, suggesting potential applications in treating neurodegenerative diseases .

2. Anticancer Activity

Research on modified carbamate derivatives demonstrated enhanced cytotoxicity against various cancer cell lines compared to unmodified compounds. For example, one derivative was found to be 12 times more potent than its parent compound against breast cancer cells .

Data Table: Biological Activities of Selected Carbamate Derivatives

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthetic yield of carbamic acid derivatives like (aminoiminomethyl)methyl-, dimethyl deriv., ethyl ester?

- Methodological Answer : Synthesis requires precise control of temperature (typically 0–5°C for amine-carbamate coupling), pH (neutral to slightly basic to avoid hydrolysis), and reaction time (monitored via TLC/HPLC). Solvent polarity (e.g., THF or DCM) influences carbamate stability, while protecting groups (e.g., Boc) prevent unwanted side reactions . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate high-purity products.

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this carbamate derivative?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm esterification (δ ~4.1–4.3 ppm for ethyl ester OCHCH) and carbamate group presence (N–COO resonance at ~155–160 ppm in C) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity and detect hydrolytic degradation products .

- IR Spectroscopy : Stretching vibrations at ~1700 cm (C=O) and ~1250 cm (C–O) validate functional groups .

Q. How does the carbamate group influence solubility and bioavailability in preclinical studies?

- Methodological Answer : The ethyl ester moiety enhances lipophilicity (logP ~1.5–2.5), improving membrane permeability. In vitro assays (e.g., Caco-2 cell monolayers) assess permeability, while pharmacokinetic studies in rodent models measure AUC and half-life. Comparative studies with methyl or propenyl esters reveal ethyl derivatives balance solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., enzyme source, substrate concentration). Standardized protocols (e.g., IC determination under fixed ATP concentrations for kinase assays) reduce discrepancies. Meta-analysis of structure-activity relationships (SAR) using databases like ChEMBL identifies critical substituents (e.g., dimethyl groups enhance target affinity by ~30% in HDAC inhibition assays) . Cross-validation with orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays) clarifies mechanisms .

Q. What computational strategies predict the metabolic pathways and toxicity risks of this carbamate derivative?

- Methodological Answer :

- In Silico Tools : Schrödinger’s ADMET Predictor or GLIDE docking models simulate hepatic metabolism (e.g., cytochrome P450-mediated N-dealkylation).

- QSAR Models : Correlate substituents (e.g., dimethyl groups) with Ames test outcomes or hepatotoxicity scores .

- Molecular Dynamics : Simulate carbamate-enzyme interactions (e.g., acetylcholinesterase) to predict off-target effects .

Q. What experimental designs are optimal for studying enzyme inhibition mechanisms involving this compound?

- Methodological Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). Pre-incubate enzymes with carbamate to assess time-dependent inhibition .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., HDAC2) to identify binding motifs. Mutation studies (e.g., Ala-scanning) validate key residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to differentiate covalent vs. non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.